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molecular formula C6H13NO2 B073305 Ethyl 2-amino-2-methylpropanoate CAS No. 1113-49-1

Ethyl 2-amino-2-methylpropanoate

Cat. No. B073305
M. Wt: 131.17 g/mol
InChI Key: DWLJKCGOCUODFL-UHFFFAOYSA-N
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Patent
US06242454B1

Procedure details

A solution of 2-aminoisobutyric acid (3.3 g, 32 mmol) in absolute ethanol (100 mL) was cooled to −78° C. and HCl(g) bubbled in for 10 minutes. The flask was sealed with a septum and stirred at ambient temperature. After 14 hours the mixture was concentrated in vacuo to afford 5.3 g (99% yield) of ethyl 2-aminoisobutyrate as a white solid; NMR (CDCl3) 8.9 (br s, 3), 4.1 (q, 2), 1.7 (s, 6), 1.3 (t, 3) ppm.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].[CH2:8](O)[CH3:9]>>[NH2:1][C:2]([CH3:7])([CH3:6])[C:3]([O:5][CH2:8][CH3:9])=[O:4]

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
NC(C(=O)O)(C)C
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
HCl(g) bubbled in for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The flask was sealed with a septum
CONCENTRATION
Type
CONCENTRATION
Details
After 14 hours the mixture was concentrated in vacuo
Duration
14 h

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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